

Application Notes and Protocols for Danicopan in Pediatric Paroxysmal Nocturnal Hemoglobinuria (PNH)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Danicopan	
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Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis (IVH). Standard-of-care treatment with C5 inhibitors, such as eculizumab and ravulizumab, effectively controls IVH. However, a subset of patients experiences clinically significant extravascular hemolysis (EVH), which can lead to persistent anemia and other symptoms. **Danicopan** (brand name Voydeya™), a first-in-class, oral, selective inhibitor of complement factor D, has emerged as a promising add-on therapy to address EVH in PNH. This document provides detailed application notes and protocols based on available clinical trial data for the pediatric application of **Danicopan** in PNH.

Danicopan functions by inhibiting the alternative pathway of the complement system, a key driver of EVH.[1][2] By blocking Factor D, **Danicopan** prevents the formation of the alternative pathway C3 convertase, thereby reducing the opsonization of PNH red blood cells with C3 fragments and their subsequent destruction by macrophages in the liver and spleen.[1][3]

Clinical studies in adults have demonstrated the efficacy and safety of **Danicopan** as an addon therapy to C5 inhibitors.[4][5][6] A Phase III clinical trial is currently underway to evaluate **Danicopan** in a pediatric population (ages 12 to <18 years) with PNH and clinically significant

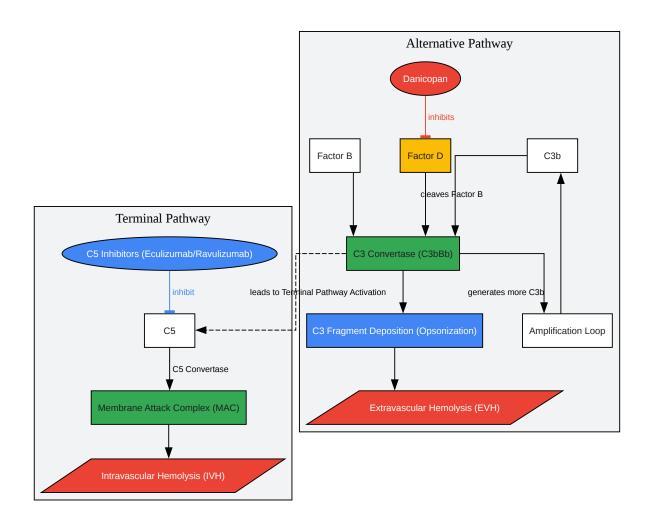


EVH (cs-EVH).[1][2][3][4][7][8] While quantitative data from the pediatric trial are not yet available due to its ongoing nature, the study design and protocols from the adult ALPHA trial (NCT04469465) provide a strong framework for its pediatric application.[9]

Mechanism of Action: Signaling Pathway

Danicopan is a selective inhibitor of Factor D, a critical serine protease in the alternative complement pathway. By binding to and inhibiting Factor D, **Danicopan** prevents the cleavage of Factor B, which is necessary for the formation of the C3 convertase (C3bBb). This action effectively halts the amplification loop of the complement cascade, reducing the deposition of C3 fragments on red blood cells and mitigating EVH.





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Caption: Danicopan's Mechanism of Action in PNH.

Data Presentation: Adult Phase III ALPHA Trial (NCT04469465)



The following tables summarize the key quantitative data from the adult ALPHA Phase III trial, which serves as the basis for the ongoing pediatric study.

Table 1: Baseline Demographics and Clinical Characteristics (Adults)

Characteristic	Danicopan + C5i (n=42)	Placebo + C5i (n=21)
Mean Age (years)	48.3	49.9
Female (%)	57.1	61.9
Mean Hemoglobin (g/dL)	8.6	8.5
Mean Absolute Reticulocyte Count (x10°/L)	201.8	205.1
Transfusion History in prior 6 months (%)	64.3	66.7
Background C5i Therapy (%)		
Ravulizumab	73.8	76.2
Eculizumab	26.2	23.8

Data from the prespecified interim analysis of the ALPHA trial.[10]

Table 2: Key Efficacy Endpoints at Week 12 (Adults)



Endpoint	Danicopan + C5i (n=42)	Placebo + C5i (n=21)	P-value
Change in Hemoglobin (g/dL)			
LSM Change from Baseline	2.94	0.50	<0.0001
Transfusion Avoidance (%)	83.3	38.1	<0.001
Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%)	59.5	0	<0.0001
Change in FACIT- Fatigue Score			
LSM Change from Baseline	8.0	1.9	0.002

LSM: Least Squares Mean; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy–Fatigue. Data adapted from published trial results.[10][11]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (Adults)

Adverse Event	Danicopan + C5i (n=49) (%)	Placebo + C5i (n=24) (%)
Headache	15	8.3
Nausea	12.5	8.3
Diarrhea	15	4.2
Arthralgia	10.2	8.3
Pyrexia (Fever)	13.8	12.5
COVID-19	21.3	12.5



Safety data from the ALPHA trial.[6][10]

Experimental Protocols

The following protocols are based on the design of the ongoing pediatric Phase III trial (NCT06449001) and the methodologies of the adult ALPHA trial.

Study Design and Population

The pediatric study is a Phase III, open-label, single-group assignment trial evaluating the efficacy and safety of **Danicopan** as an add-on therapy in pediatric patients with PNH and cs-EVH.[2][3]

- Inclusion Criteria:
 - Age 12 to <18 years.[1]
 - Confirmed diagnosis of PNH.[1][4]
 - ∘ Clinically significant EVH defined as Hemoglobin (Hgb) ≤ 10.5 g/dL and absolute reticulocyte count ≥ 100×10^9 /L.[1][4]
 - Stable on ravulizumab or eculizumab for at least 12 weeks prior to enrollment.[1][4]
 - Vaccinated against Neisseria meningitidis (serogroups A, C, W, Y, and B), Streptococcus pneumoniae, and Haemophilus influenzae type b (Hib).[2][4]
- Exclusion Criteria:
 - Platelet count < 30,000/µL.[4][5]
 - Absolute Neutrophil Count (ANC) < 500/µL.[4][5]
 - History of bone marrow transplant or known bone marrow failure requiring immunosuppressive therapy.[5]
 - Active bacterial or viral infection.[4]



Dosing and Administration

- Danicopan: Administered orally. The pediatric trial will utilize a weight-based dosing regimen.[2] In the adult trial, the initial dose was 150 mg three times daily, with a possible increase to 200 mg three times daily based on clinical response.[10]
- Background Therapy: Patients will continue their stable dose of ravulizumab or eculizumab.
 [1]
- Duration: The primary evaluation period is 12 weeks, with a long-term extension of up to one year.[2]

Efficacy and Safety Assessments

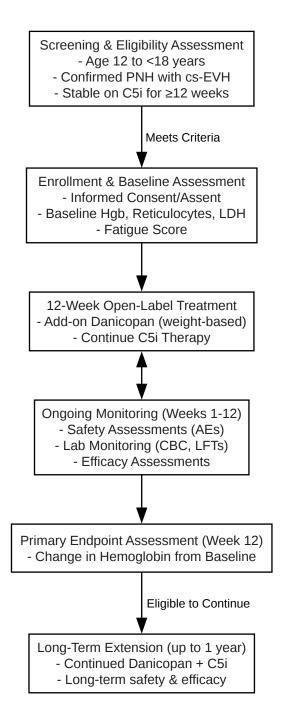
- Primary Endpoint: Change in hemoglobin from baseline at Week 12.[1][2][3]
- Secondary Endpoints:
 - Proportion of patients achieving transfusion avoidance.
 - Change in absolute reticulocyte count.
 - Change in lactate dehydrogenase (LDH) levels.
 - Change in patient-reported outcomes (e.g., fatigue scores).
- Safety Monitoring:
 - Monitoring of adverse events.
 - Regular assessment of vital signs.
 - Laboratory monitoring, including complete blood count with differential, comprehensive metabolic panel, and LDH levels.
 - Liver enzyme monitoring before and during treatment.[11]

Visualized Workflows



Pediatric Clinical Trial Workflow

The following diagram illustrates the workflow for a pediatric patient participating in the **Danicopan** PNH clinical trial.



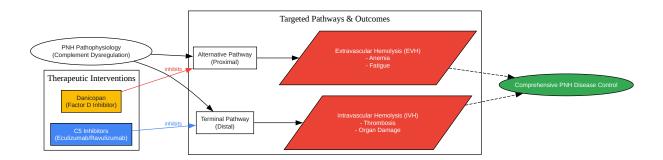
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Caption: Pediatric **Danicopan** PNH Clinical Trial Workflow.



Logical Relationship of Dual Complement Inhibition

This diagram illustrates the complementary roles of **Danicopan** and C5 inhibitors in managing PNH.



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Caption: Dual Complement Inhibition Strategy in PNH.

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